4-Acetyl-6-methylpyridine-2-carbaldehyde
Description
4-Acetyl-6-methylpyridine-2-carbaldehyde is a heterocyclic compound featuring a pyridine ring substituted with an acetyl group at the 4-position, a methyl group at the 6-position, and a carbaldehyde group at the 2-position. This multifunctional structure imparts unique chemical reactivity and physical properties, making it valuable in organic synthesis, coordination chemistry, and pharmaceutical research.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-acetyl-6-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c1-6-3-8(7(2)12)4-9(5-11)10-6/h3-5H,1-2H3 |
InChI Key |
NJTHRKSOQUYJNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-methylpyridine-2-carbaldehyde typically involves the functionalization of a pyridine ring. One common method is the Friedel-Crafts acylation of 6-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetyl group at the 4-position of the pyridine ring. Subsequent oxidation of the methyl group at the 2-position using an oxidizing agent like potassium permanganate or chromium trioxide yields the aldehyde functional group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts acylation.
Major Products Formed
Oxidation: 4-Acetyl-6-methylpyridine-2-carboxylic acid.
Reduction: 4-Acetyl-6-methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-6-methylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones.
Medicine: While not used directly in medicine, it serves as a precursor for the synthesis of potential pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-6-methylpyridine-2-carbaldehyde depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons and is converted to a primary alcohol .
Molecular Targets and Pathways
Oxidation Pathway: Involves the transfer of electrons from the aldehyde group to the oxidizing agent, resulting in the formation of a carboxylic acid.
Reduction Pathway: Involves the transfer of electrons to the aldehyde group from the reducing agent, resulting in the formation of a primary alcohol.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs include:
- 4-Acetylpyridine (ASA1019) : Lacks the 6-methyl and 2-carbaldehyde groups, simplifying reactivity but reducing steric and electronic complexity .
- 6-Methyl-2-pyridone : Features a hydroxyl group at the 2-position instead of carbaldehyde, altering hydrogen-bonding and acidity .
- 2-Acetylpyridine (ASA1017) : Positional isomer with the acetyl group at the 2-position, influencing electronic distribution and coordination behavior .
- 1-(6-Amino-4-methylpyridin-2-yl)propan-2-yl acetate (35): Shares the 4-methylpyridine core but includes an amino and ester group, highlighting divergent synthetic pathways .
Physical and Chemical Properties
Research Findings and Limitations
- Spectroscopic Data : While NMR data for the target compound are unavailable, compound 34’s ^1H NMR (δ 2.1–2.5 ppm for acetyl groups) suggests analogous shifts for the acetyl substituent in this compound .
- Safety Considerations : Aldehydes generally require stricter handling than ketones or esters (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid in is labeled 100% pure, but aldehydes may pose higher toxicity) .
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